molecular formula C18H28O4 B1198096 Dioxooctadecadienoic acid

Dioxooctadecadienoic acid

Cat. No. B1198096
M. Wt: 308.4 g/mol
InChI Key: WTLVYAWQAPUBFY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Dioxooctadecadienoic acid is a lipid.
8,10-Octadecadienoicacid, 7,12-dioxo-, (8E,10E)- is a natural product found in Pleurocybella porrigens with data available.

Scientific Research Applications

Oxidation and Identification in Human Serum Albumin

Dioxooctadecadienoic acid, as an oxidation product of linoleic acid, was identified through a study focusing on the AAPH-initiated peroxidation of linoleic acid bound to human serum albumin. A method involving RP-HPLC and ESI-mass spectrometry was developed to detect and quantify hydroperoxyoctadecadienoic acids (HPODE), hydroxyoctadecadienoic acids (HODE), and oxooctadecadienoic acid isomers (KODE) (Dufour & Loonis, 2005).

Impact on Rice Protein Structural and Functional Properties

A study investigated the effects of 13-hydroperoxyoctadecadienoic acid (13-HPODE) on rice protein, revealing significant alterations in protein carbonylation, loss of protein sulfhydryl groups, and changes in structural characteristics such as α-helix and β-sheet content. This lipid peroxidation product also influenced the functional properties of rice protein like solubility and foaming capacity (Wu, Li, & Wu, 2020).

Role in Fungal Development and Host Interactions

Research on Aspergillus fumigatus highlighted the significance of oxygenated fatty acids, including oxylipins like 8R-hydroperoxyoctadecadienoic acid and 5S,8R-dihydroxy-9Z,12Z-octadecadienoic acid, in the development of this fungus and its interactions with hosts. A mutant strain lacking a dioxygenase enzyme displayed altered conidium size, germination, and response to oxidative stress (Dagenais et al., 2008).

Metabolism by Glutathione Transferases

The study of linoleic acid oxidation products, including 13-hydroperoxyoctadecadienoic acid (13-HPODE), revealed the role of glutathione transferases (GST) in metabolizing these compounds. The alpha class enzyme was found to be the most efficient peroxidase for 13-HPODE, providing insight into the metabolic disposition of linoleic acid oxidation products (Seeley et al., 2006).

Photochemical Processing of Aqueous Aerosols

A study on photochemical processing of aerosols collected from India found that the degradation of dicarboxylic acids like oxalic and malonic acid was predominant over their production in aqueous aerosols. Conversely, succinic acid and other diacids showed significant increase upon irradiation. This finding suggests the role of photochemical processes in the atmospheric fate of such compounds (Pavuluri et al., 2015).

properties

Product Name

Dioxooctadecadienoic acid

Molecular Formula

C18H28O4

Molecular Weight

308.4 g/mol

IUPAC Name

7,12-dioxooctadeca-8,10-dienoic acid

InChI

InChI=1S/C18H28O4/c1-2-3-4-6-11-16(19)13-9-10-14-17(20)12-7-5-8-15-18(21)22/h9-10,13-14H,2-8,11-12,15H2,1H3,(H,21,22)

InChI Key

WTLVYAWQAPUBFY-UHFFFAOYSA-N

Canonical SMILES

CCCCCCC(=O)C=CC=CC(=O)CCCCCC(=O)O

synonyms

7,12-dioxo-octadeca-8,10-dien-1-oic acid
ostopanic acid

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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